Malvidin chloride

Vue d'ensemble

Description

Le chlorure de malvidine est une anthocyanine naturelle, un type de pigment flavonoïde présent dans divers fruits et fleurs. Il est responsable de la couleur bleu-rouge de nombreuses plantes, notamment le raisin rouge et le vin rouge . Le chlorure de malvidine est connu pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de malvidine peut être synthétisé par méthylation de la delphinidine, une autre anthocyanine. Le processus implique l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en conditions basiques . La réaction se produit généralement dans un milieu aqueux ou alcoolique à des températures élevées.

Méthodes de production industrielle

La production industrielle du chlorure de malvidine implique souvent l'extraction à partir de sources naturelles telles que les peaux de raisin et autres fruits. Le processus d'extraction comprend des étapes de macération, de filtration et de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de malvidine subit diverses réactions chimiques, notamment :

Oxydation : Le chlorure de malvidine peut être oxydé pour former de l'acide syringique.

Réduction : Il peut être réduit en sa leucoanthocyanidine correspondante.

Substitution : Le chlorure de malvidine peut participer à des réactions de substitution, notamment impliquant ses groupes hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et le chlorure d'acétyle sont couramment utilisés pour les réactions d'acétylation.

Principaux produits

Oxydation : Acide syringique.

Réduction : Leucoanthocyanidine.

Substitution : Dérivés acétylés du chlorure de malvidine.

Applications de la recherche scientifique

Le chlorure de malvidine a un large éventail d'applications en recherche scientifique :

Biologie : Étudié pour son rôle dans la pigmentation des plantes et ses effets sur la physiologie des plantes.

Industrie : Utilisé comme colorant naturel dans les aliments et les boissons.

Mécanisme d'action

Le chlorure de malvidine exerce ses effets principalement par ses propriétés antioxydantes. Il élimine les radicaux libres et réduit le stress oxydatif dans les cellules . Le composé module également les voies inflammatoires en inhibant l'expression des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-1 bêta . De plus, le chlorure de malvidine active la voie PI3K/NO/cGMP/protéine kinase dépendante du cGMP, conduisant à divers effets cellulaires .

Applications De Recherche Scientifique

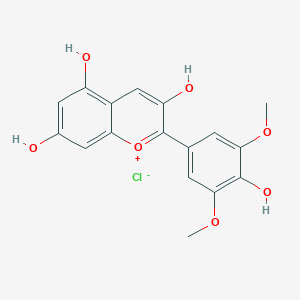

Chemical Properties and Structure

Malvidin chloride is derived from malvidin, a natural pigment found in various fruits and vegetables. It is characterized by its vibrant purple color and is a key contributor to the coloration of red wine and certain berries. The chemical structure of malvidin includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress—a condition linked to numerous diseases, including neurodegenerative disorders.

- Mechanism of Action : this compound acts by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Case Study : In a study involving rats treated with aluminum chloride (a neurotoxin), malvidin demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral outcomes .

Data Table: Antioxidant Effects of this compound

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| SOD Activity | 16.50 ± 1.5 | 12.00 ± 2.0 | 16.68 ± 1.3 | 16.53 ± 1.5 |

| CAT Activity | 20.00 ± 2.0 | 15.00 ± 1.5 | 20.19 ± 2.07 | 21.59 ± 2.50 |

| MDA Levels | 3.00 ± 0.5 | 5.00 ± 0.7 | 4.33 ± 0.43 | 4.23 ± 0.51 |

Anti-Inflammatory Properties

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

- Inhibition Studies : Research indicates that malvidin exhibits a greater inhibitory effect on COX-2 compared to COX-1, making it a potential candidate for developing anti-inflammatory therapies .

- Case Study : A comparative analysis revealed that malvidin's ability to inhibit COX-2 was significantly higher than its glycosylated forms, suggesting that structural modifications can influence its efficacy .

Data Table: COX Inhibition by this compound

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Malvidin Glucoside | 7 | 24 |

| Malvidin Diglucoside | 6 | 14 |

Neuroprotective Effects

This compound's neuroprotective capabilities are particularly noteworthy in the context of neurodegenerative diseases.

- Mechanism : It has been found to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

- Case Study : A study demonstrated that malvidin administration improved cognitive deficits in rats subjected to aluminum chloride-induced neurotoxicity, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Behavioral Outcomes in Neurotoxicity Studies

| Treatment | Transfer Latency (s) |

|---|---|

| Control | 43.23 ± 4.5 |

| AlCl3 | 99 ± 5.6 |

| Malvidin (100 mg/kg) | 91.66 ± 4.2 |

| Malvidin (200 mg/kg) | 54.33 ± 6.8 |

Mécanisme D'action

Malvidin chloride exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The compound also modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, this compound activates the PI3K/NO/cGMP/cGMP-dependent protein kinase pathway, leading to various cellular effects .

Comparaison Avec Des Composés Similaires

Le chlorure de malvidine est l'une des nombreuses anthocyanines, notamment :

- Chlorure de cyanidine

- Chlorure de delphinidine

- Chlorure de pélargonidine

- Chlorure de péonidine

- Chlorure de pétunidine

Unicité

Le chlorure de malvidine est unique en raison de son degré élevé de méthylation, ce qui améliore sa stabilité et sa biodisponibilité par rapport aux autres anthocyanines . Cela le rend particulièrement efficace comme antioxydant et anti-inflammatoire.

Activité Biologique

Malvidin chloride, a prominent anthocyanin found in various fruits and vegetables, particularly in red wine and purple carrots, has garnered attention for its significant biological activities. This article delves into the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, supported by recent research findings and case studies.

Antioxidant Activity

This compound exhibits potent antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. A study using RAW 264.7 macrophages demonstrated that malvidin effectively reduced ROS production induced by lipopolysaccharide (LPS), a common inflammatory agent. The compound was shown to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, thereby decreasing oxidative stress markers and enhancing cellular defense mechanisms .

Table 1: Antioxidant Effects of this compound

Anti-Inflammatory Activity

This compound also demonstrates significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that malvidin has a higher selectivity for COX-2 inhibition compared to COX-1, which suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The IC50 values for malvidin against COX-1 and COX-2 have been reported as 12.45 µM and 2.76 µM respectively, highlighting its effectiveness .

Table 2: Inhibitory Activity of this compound on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin-3-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin-3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurotoxicity induced by aluminum chloride (AlCl3). A study involving rat models demonstrated that malvidin administration significantly improved behavioral parameters and biochemical markers associated with oxidative stress and neuronal damage. Specifically, malvidin treatment resulted in decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while enhancing superoxide dismutase (SOD) and catalase activities .

Table 3: Neuroprotective Effects of this compound in Animal Studies

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| MDA Levels | Low | High | Moderate | Low |

| SOD Activity | High | Low | Moderate | High |

| Behavioral Score | High | Low | Moderate | High |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various health contexts:

- Alzheimer's Disease Models : Research indicates that malvidin's ability to inhibit AChE can help mitigate cognitive decline associated with Alzheimer's disease by reducing oxidative stress in neuronal cells .

- Inflammatory Conditions : In vitro studies have shown that malvidin can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting its role as a natural anti-inflammatory agent .

Propriétés

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIKOUUKQBTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10463-84-0 (Parent) | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-84-5 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.